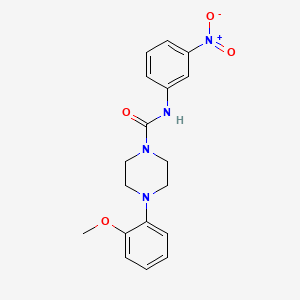

![molecular formula C6H9N5S B2574340 3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 217788-67-5](/img/structure/B2574340.png)

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

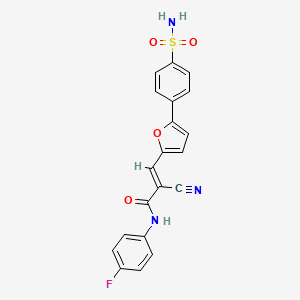

“3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is a compound that belongs to the class of 1,3,4-thiadiazoles . These compounds are known for their wide range of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive properties . The compound contains a total of 22 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 primary amine (aromatic), and 1 Triazole .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves several routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazine . Another study reported the synthesis of 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines .

Molecular Structure Analysis

The molecular structure of “3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is characterized by the presence of a triazole ring fused with a thiadiazine ring . The compound contains a total of 22 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 primary amine (aromatic), and 1 Triazole .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse and depend on the specific functional groups attached to the nucleus . For instance, the reaction of 6a–f with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol 7a–d and with o-phenylenediamine derivatives 9a and b afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is a part of the compound , has been found to exhibit anticancer activity . This suggests that “3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” could potentially be used in cancer research and treatment.

Antimicrobial Activity

The same scaffold has also shown antimicrobial properties . This indicates that the compound could be used in the development of new antimicrobial drugs.

Analgesic and Anti-inflammatory Activity

The compound’s scaffold has been associated with analgesic and anti-inflammatory activities . This suggests potential applications in pain management and treatment of inflammatory conditions.

Antioxidant Activity

The scaffold has demonstrated antioxidant properties . This could make the compound useful in research related to oxidative stress and related diseases.

Antiviral Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown antiviral activity . This suggests potential applications in the development of antiviral drugs.

Enzyme Inhibition

The scaffold has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This indicates that the compound could be used in research related to these enzymes and the conditions they are associated with.

Antitubercular Agents

The scaffold has been used in the development of antitubercular agents . This suggests that the compound could have applications in tuberculosis research and treatment.

Use in Energetic Materials

Although not directly related to the compound , a related fused-triazole compound has been used in the development of very thermostable energetic materials . This suggests that “3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” might also have potential applications in this field.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that 3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine may interact with a variety of biological targets.

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it can be inferred that this compound may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that this compound may have a wide range of molecular and cellular effects .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds may be influenced by various environmental factors .

properties

IUPAC Name |

3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5S/c1-2-3-4-8-9-6-11(4)10-5(7)12-6/h2-3H2,1H3,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEQTKKISZEHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2574275.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2574279.png)